molecular formula C12H13N3 B1350135 1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 887201-29-8

1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Katalognummer: B1350135
CAS-Nummer: 887201-29-8
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: MPRZWCUIBYQXCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that features a pyridine ring fused to a tetrahydropyrrolo[1,2-a]pyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with suitable pyrazine precursors under cyclization conditions. For instance, the reaction can be carried out using a combination of bromoketones and aminopyridines under mild, metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully reduced tetrahydropyrrolo[1,2-a]pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

  • Anticancer Activity :
    • Compounds with a pyrrolo[1,2-a]pyrazine scaffold have shown promising results against various cancer cell lines. For instance, studies indicate that derivatives of this compound exhibit significant antiproliferative effects on glioblastoma and other cancer types. The mechanism often involves the inhibition of key cellular pathways essential for cancer cell survival and proliferation .
  • Antimicrobial Properties :
    • Research has demonstrated that certain derivatives of this compound possess antimicrobial activity against a range of bacterial strains. This makes them potential candidates for the development of new antibiotics .
  • Anti-inflammatory Effects :
    • The compound has been explored for its anti-inflammatory properties, showing efficacy in reducing inflammation in various models. This application is particularly relevant for chronic inflammatory diseases where modulation of inflammatory pathways is crucial .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the pyridine and pyrazine rings. This flexibility in synthesis enables the exploration of structure-activity relationships (SAR), which is vital for optimizing therapeutic efficacy.

Synthetic Pathways:

  • One-Pot Reactions : Efficient one-pot synthesis methods have been developed to produce this compound and its derivatives rapidly.
  • Cyclization Techniques : Cyclization reactions involving hydrazine derivatives are commonly employed to form the core structure of the compound.

Case Studies

Study ReferenceFocusResults
Uygun et al. Antiproliferative activityIdentified significant activity against glioblastoma cell lines with IC50 values lower than standard chemotherapeutics.
Seo et al. Anticancer propertiesDeveloped derivatives that showed enhanced potency against multiple cancer types compared to existing treatments.
Recent Synthesis Report Structural optimizationHighlighted the synthesis of new derivatives with improved biological activity through strategic modifications on the core structure.

Wirkmechanismus

The mechanism of action of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the compound .

Vergleich Mit ähnlichen Verbindungen

1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.

Biologische Aktivität

1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS No. 887201-29-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₁₃N₃
  • Molecular Weight : 199.25 g/mol
  • Structure : The compound features a pyridine ring fused with a tetrahydropyrrolo[1,2-a]pyrazine moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Pyrazole derivatives, including this compound, have shown efficacy against cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance:

  • Case Study : A study demonstrated that derivatives of pyrazole exhibited significant inhibition of BRAF(V600E) and EGFR pathways in various cancer models. The incorporation of the pyridine moiety enhances the binding affinity to these targets .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Research Findings : In vitro studies indicated that certain pyrazole derivatives exhibit notable antibacterial and antifungal activities. This suggests that this compound could be effective against pathogenic microorganisms .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research:

  • Enzyme Targets : Studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Key Modifications : Alterations in the substituents on the pyridine ring or the tetrahydropyrrolo structure can significantly affect biological potency and selectivity. For example, modifications that enhance lipophilicity may improve cellular uptake and bioavailability .

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
AntitumorInhibition of BRAF(V600E), EGFR ,
AntimicrobialSignificant antibacterial and antifungal effects ,
Enzyme InhibitionAChE and urease inhibition ,

Eigenschaften

IUPAC Name

1-pyridin-4-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-11-12(10-3-5-13-6-4-10)14-7-9-15(11)8-1/h1-6,8,12,14H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRZWCUIBYQXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(N1)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377896
Record name 1-(pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887201-29-8
Record name 1-(pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-yl}pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.